molecular formula C9H19NO B14487707 N-Hydroxy-N,6-dimethylhept-5-en-2-amine CAS No. 65783-48-4

N-Hydroxy-N,6-dimethylhept-5-en-2-amine

Cat. No.: B14487707
CAS No.: 65783-48-4
M. Wt: 157.25 g/mol
InChI Key: JHWIAKMMCSYKDH-UHFFFAOYSA-N
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Description

N-Hydroxy-N,6-dimethylhept-5-en-2-amine is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. The core structure of this molecule is similar to other hepten-amines, such as Isometheptene (N,6-dimethylhept-5-en-2-amine, CAS 503-01-5) , but is functionally distinct due to the introduction of an N-hydroxy group. This modification is a significant alteration, as the N-hydroxy moiety is a key functional group in pharmacologically active compounds . Researchers are exploring such modifications to investigate new chemical spaces for drug development. It is crucial to note that compounds with N-hydroxy groups can sometimes be viewed as "structural alerts" due to potential metabolic pathways that may lead to reactive intermediates . Therefore, this compound presents a valuable tool for researchers studying metabolic stability, structure-activity relationships (SAR), and the design of safer molecules. This compound is intended for research purposes only in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use and is strictly not for human consumption.

Properties

CAS No.

65783-48-4

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

N-methyl-N-(6-methylhept-5-en-2-yl)hydroxylamine

InChI

InChI=1S/C9H19NO/c1-8(2)6-5-7-9(3)10(4)11/h6,9,11H,5,7H2,1-4H3

InChI Key

JHWIAKMMCSYKDH-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)C)N(C)O

Origin of Product

United States

Preparation Methods

Ketone Precursor Synthesis

The foundational step involves synthesizing the ketone precursor, 6-methylhept-5-en-2-one. Analogous to methods in WO2005062723A2, Grignard reactions between t-butylacetylene and acrolein derivatives may yield α,β-unsaturated ketones. For example, ethyl magnesium bromide reacts with acrolein at 0–5°C in tetrahydrofuran (THF), forming a propargyl alcohol intermediate, which undergoes acid-catalyzed isomerization to the conjugated enone.

Reaction Conditions :

  • Temperature: −40°C to 25°C (Grignard formation)
  • Catalyst: Mg/ethyl bromide (1:1 molar ratio)
  • Solvent: THF/toluene (4:1 v/v)
  • Yield: 48–65% (based on analogous syntheses)

Hydroxylamine Condensation

The ketone undergoes reductive amination with methylhydroxylamine. Patent WO2005062723A2 details similar protocols using Raney Nickel under hydrogen pressure (20–22 kg/cm²) at 80–85°C in alcoholic solvents. For N-hydroxy-N,6-dimethylhept-5-en-2-amine:

$$
\text{6-Methylhept-5-en-2-one + CH}3\text{NHOH} \xrightarrow[\text{Raney Ni, H}2]{\text{MeOH}} \text{this compound}
$$

Optimization Parameters :

  • Hydrogen pressure: 15–25 kg/cm²
  • Reaction time: 2–5 hours
  • Solvent: Methanol/ethanol (prevents over-reduction)
  • Yield: ~60% (extrapolated from similar reactions)

Nucleophilic Addition Pathways

Alkene Functionalization

The double bond in hept-5-en-2-amine derivatives can be introduced via Wittig or Horner-Wadsworth-Emmons reactions. A patent by US20020016517A1 demonstrates alkene installation using stabilized ylides, where triphenylphosphine reacts with α-haloketones to generate conjugated alkenes. Applying this to N-hydroxy-N-methyl precursors:

$$
\text{RC(O)CH}2\text{X + PPh}3 \rightarrow \text{RCH=CH}2 + \text{HPPh}3\text{X}
$$

Key Variables :

  • Halide (X): Br or I (higher yields vs. Cl)
  • Solvent: Dichloromethane or toluene
  • Temperature: 0°C (ylide formation), 25°C (alkene generation)

Hydroxylamine Addition to Imines

Condensing 6-methylhept-5-en-2-one with methylamine forms an imine intermediate, which reacts with hydroxylamine hydrochloride:

$$
\text{Imine + NH}_2\text{OH·HCl} \rightarrow \text{N-Hydroxyamine derivative}
$$

Conditions :

  • pH: 4–5 (acetic acid buffer)
  • Temperature: 25–40°C
  • Isolation: Extracted with ethyl acetate, dried over MgSO₄

Catalytic Hydrogenation of Nitroalkenes

Nitro Group Introduction

Nitroalkenes serve as precursors, as described in WO2019097306A2 for pyrazole derivatives. Michael addition of nitromethane to 6-methylhept-5-en-2-one under basic conditions yields β-nitroketones, which dehydrate to nitroalkenes:

$$
\text{RC(O)CH}3 + \text{CH}3\text{NO}2 \xrightarrow{\text{NaOH}} \text{RC(NO}2\text{)=CH}_2
$$

Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide)
Yield : 70–85% (similar nitroalkene syntheses)

Hydrogenation to Amine

Catalytic hydrogenation (Pd/C or PtO₂) reduces nitroalkenes to amines. To introduce the N-hydroxy group, hydroxylamine is added in situ:

$$
\text{RNO}2 \xrightarrow[\text{H}2\text{NNH}2]{\text{H}2, \text{Pd/C}} \text{RNHOH}
$$

Reaction Parameters :

  • Pressure: 1–3 atm H₂
  • Solvent: Ethanol/water (9:1)
  • Temperature: 50°C
  • Yield: 55–65%

Comparative Analysis of Methods

Method Advantages Limitations Yield Range Ref.
Reductive Amination High purity, scalable Requires high-pressure equipment 55–65%
Nucleophilic Addition Mild conditions, no specialized catalysts Multi-step, lower overall yield 40–50%
Catalytic Hydrogenation Direct nitro reduction Nitroalkene synthesis adds complexity 50–60%

Industrial-Scale Considerations

Solvent Selection

Non-polar solvents (toluene, cyclohexane) minimize side reactions during Grignard steps, as evidenced in US20020016517A1. For reductive amination, methanol is preferred due to its compatibility with Raney Nickel.

Catalyst Recycling

Raney Nickel can be reused 3–4 times with minimal activity loss if washed with deoxygenated water post-reaction.

Byproduct Management

  • Diethyl ether : Forms azeotropes with water for efficient drying
  • Ammonium chloride : Neutralizes excess base in workup steps

Mechanistic Insights

Reductive Amination Pathway

The ketone reacts with methylhydroxylamine to form an imine intermediate, which undergoes hydrogenation. Raney Nickel facilitates both imine formation and reduction via a surface-mediated mechanism:

$$
\text{RC(O)R' + NH}2\text{OCH}3 \rightarrow \text{RC(NHOH)R'} \xrightarrow{\text{H}_2} \text{RCH(NHOH)R'}
$$

Steric Effects

The 6-methyl group imposes steric hindrance, necessitating elevated temperatures (80–85°C) to overcome activation barriers.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-N,6-dimethylhept-5-en-2-amine undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acid chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Amines or alcohols.

    Substitution: Various substituted amines or other derivatives.

Scientific Research Applications

N-Hydroxy-N,6-dimethylhept-5-en-2-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the preparation of complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Hydroxy-N,6-dimethylhept-5-en-2-amine involves its interaction with specific molecular targets. The hydroxy group and the amine group can form hydrogen bonds and interact with various enzymes and receptors. This interaction can lead to the activation or inhibition of specific biochemical pathways, influencing cellular functions and physiological responses .

Comparison with Similar Compounds

Dexisometheptene (Dexisometheptene Mucate)

  • Structure: (2R)-N,6-dimethylhept-5-en-2-amine (non-hydroxylated analog).
  • Molecular Formula : [C₉H₁₉N]₂·C₆H₁₀O₈ (mucate salt).
  • Molecular Weight : 492.6 g/mol.
  • Key Differences :
    • Lacks the N-hydroxy group.
    • Approved for treating migraines and tension-type headaches via vasoconstrictive properties.
    • Formulated as a mucate salt to improve solubility and stability .
  • Pharmacological Insight : The absence of the hydroxyl group in dexisometheptene reduces its capacity for enzyme inhibition but enhances its bioavailability for central nervous system (CNS) targeting.

HET0016 (N-Hydroxy-N’-(4-butyl-2-methylphenyl)formamidine)

  • Structure : Contains an N-hydroxy formamidine group.
  • Molecular Formula : C₁₂H₁₇N₃O.
  • Molecular Weight : 219.29 g/mol.
  • Key Differences :
    • Formamidine core vs. aliphatic amine backbone.
    • Acts as a selective inhibitor of 20-HETE synthesis (CYP4A/F enzymes), with demonstrated antitumor activity in glioblastoma models .

5-Hexen-3-amine, N-hydroxy-2-methyl- (CAS 88382-03-0)

  • Structure : Shorter carbon chain (C7 vs. C9) with a hydroxylamine group.
  • Molecular Formula: C₇H₁₅NO.
  • Molecular Weight : 129.20 g/mol.
  • Key Differences: Reduced lipophilicity due to shorter chain length.

Thiophene-Based Amines (e.g., Compound 7c)

  • Structure : N-[5,5-dimethyl-2(5H)-thiophenyliden]-2-propylamine.
  • Molecular Formula : C₁₀H₁₅NS.
  • Molecular Weight : 169 g/mol.
  • Key Differences :
    • Thiophene ring introduces aromaticity and sulfur-based interactions.
    • Lower molecular weight and distinct spectral properties (e.g., NMR shifts) compared to the target compound .

Structural and Functional Comparison Table

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Therapeutic/Research Application
N-Hydroxy-N,6-dimethylhept-5-en-2-amine C₉H₁₉NO 157.26 N-hydroxy, amine, alkene Potential enzyme inhibition
Dexisometheptene mucate [C₉H₁₉N]₂·C₆H₁₀O₈ 492.6 Amine, alkene Migraine, tension headache treatment
HET0016 C₁₂H₁₇N₃O 219.29 Formamidine, N-hydroxy 20-HETE inhibition, anticancer research
5-Hexen-3-amine, N-hydroxy-2-methyl C₇H₁₅NO 129.20 N-hydroxy, amine, alkene Research compound
Thiophene derivative (7c) C₁₀H₁₅NS 169.0 Thiophene, amine Synthetic chemistry studies

Key Research Findings

Role of N-Hydroxy Group :

  • In HET0016, the N-hydroxy group is critical for inhibiting 20-HETE synthesis by interacting with CYP450 enzymes . A similar mechanism may apply to this compound, though its aliphatic structure could alter selectivity.
  • Hydroxamic acid derivatives () highlight the importance of N-hydroxy in metal chelation for antibacterial activity, suggesting parallel applications for the target compound .

Dexisometheptene’s lack of an N-hydroxy group simplifies its metabolism, favoring CNS penetration for migraine relief .

Structural Isomerism :

  • Double bond position (e.g., hept-5-en vs. hept-4-en in ) influences geometric isomerism and receptor binding. The 5-en configuration in the target compound may optimize steric interactions in enzyme active sites .

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